(1,5-13C2)pentanedioic acid
Description
Chemical Identity and Nomenclature
(1,5-13C₂)Pentanedioic acid possesses multiple systematic names that reflect its chemical structure and isotopic composition. The compound is most commonly referenced as Glutaric Acid-1,5-13C₂, indicating the specific positions where carbon-13 isotopes have been incorporated. Alternative nomenclature includes (1,5-13C₂)pentanedioic acid, Pentanedioic Acid-13C₂, and 1,3-Propanedicarboxylic Acid-13C₂, each emphasizing different structural aspects of the molecule.
The compound carries the Chemical Abstracts Service registry number 1185108-16-0, which uniquely identifies this isotopically labeled variant. The International Union of Pure and Applied Chemistry name for this compound is (1,5-13C₂)pentanedioic acid, clearly indicating the carbon-13 labeling pattern. Additional catalog designations include NSC 9238-13C₂, referencing its relationship to the unlabeled parent compound.
The systematic nomenclature reflects the compound's classification as a dicarboxylic acid with five carbon atoms in its backbone, where the terminal carbon atoms (positions 1 and 5) have been isotopically enriched with carbon-13. This labeling pattern is particularly significant for metabolic tracing studies, as these positions correspond to the carboxyl carbon atoms that participate in various biochemical transformations.
Structural Characteristics and Isotopic Labeling
The molecular structure of (1,5-13C₂)pentanedioic acid consists of a linear five-carbon chain terminated by carboxylic acid functional groups at both ends. The compound's molecular formula C₃(¹³C)₂H₈O₄ indicates that two of the five carbon atoms have been replaced with carbon-13 isotopes, specifically at the carboxyl carbon positions. This isotopic substitution increases the molecular weight from 132.12 g/mol for the unlabeled compound to 134.10 g/mol for the labeled variant.
The structural representation shows the compound as HOOC-CH₂-CH₂-CH₂-COOH, where the carbon atoms in the carboxyl groups are isotopically labeled. The International Chemical Identifier string for this compound is InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1, which specifically denotes the isotopic labeling pattern. The simplified molecular-input line-entry system representation C(C13CO)C13CO clearly illustrates the position of the carbon-13 isotopes within the molecular framework.
The isotopic labeling at the 1,5-positions provides specific advantages for metabolic studies. When the compound undergoes biochemical transformations, the carbon-13 atoms can be tracked through various metabolic pathways using nuclear magnetic resonance spectroscopy and mass spectrometry techniques. The labeled carboxyl carbons are particularly valuable because they participate in decarboxylation reactions, condensation reactions, and other metabolic processes that can be monitored with high precision.
The compound maintains the same basic chemical properties as its unlabeled counterpart, including high water solubility exceeding 50% by weight, which distinguishes it from related linear dicarboxylic acids. This solubility characteristic makes it particularly suitable for biological studies, as it can be readily dissolved in aqueous media for administration to cell cultures or experimental organisms.
Historical Context in Stable Isotope Research
The development of (1,5-13C₂)pentanedioic acid as a research tool is intrinsically linked to the broader history of stable isotope tracer methodology, which began in the early twentieth century with the pioneering work of Rudolf Schoenheimer and his colleagues. Schoenheimer's revolutionary approach to metabolic research, initiated in the 1930s, established the foundation for using isotopically labeled compounds to trace biochemical pathways in living organisms.
The concept of isotopic tracers emerged following Frederick Soddy's early twentieth-century discovery of isotopes and the subsequent development of mass spectrometry techniques by researchers such as Joseph John Thomson and Francis William Aston. Rudolf Schoenheimer, working at Columbia University in collaboration with Harold Clayton Urey and David Rittenberg, first demonstrated the utility of deuterium-labeled compounds in metabolic studies during the 1930s. Their initial work with deuterated linseed oil fed to mice revealed the dynamic nature of fat metabolism, overturning previous assumptions about static fat storage.
The progression from deuterium labeling to carbon-13 labeling represented a significant advancement in tracer methodology. Carbon-13, being a stable isotope of carbon with natural abundance of approximately 1.1%, provided researchers with the ability to label organic compounds without introducing the potential complications associated with radioactive tracers. The isolation and concentration of carbon-13 became feasible in the late 1930s, expanding the toolkit available for metabolic investigations.
The specific development of carbon-13 labeled dicarboxylic acids, including pentanedioic acid derivatives, emerged as researchers recognized the importance of these compounds in central metabolic pathways. Pentanedioic acid naturally occurs in human metabolism as an intermediate in the catabolism of lysine and tryptophan, making its isotopically labeled forms particularly valuable for studying amino acid metabolism.
Contemporary applications of (1,5-13C₂)pentanedioic acid benefit from advanced analytical techniques that were unavailable to early isotope researchers. Modern nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry enable precise tracking of isotopic labels through complex metabolic networks. These technological advances have transformed stable isotope-resolved metabolomics into a powerful approach for investigating cellular metabolism, disease mechanisms, and therapeutic interventions.
The synthesis of (1,5-13C₂)pentanedioic acid involves sophisticated organic chemistry techniques, including palladium-catalyzed carbon-hydrogen functionalization methods that allow for precise incorporation of carbon-13 isotopes at specific molecular positions. These synthetic approaches represent the culmination of decades of advancement in both isotope chemistry and organic synthesis methodology, enabling the production of highly specific isotopic tracers for contemporary research applications.
Properties
IUPAC Name |
(1,5-13C2)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-MQIHXRCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)C[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Glutaric anhydride, a cyclic derivative of glutaric acid, undergoes ring-opening reactions with nucleophiles. When reacted with 13C2-labeled acetic anhydride, the labeled acetyl groups are incorporated into the glutaric acid structure. The proposed mechanism involves:
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Nucleophilic attack by the carbonyl oxygen of acetic anhydride on the electrophilic carbon of glutaric anhydride.
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Formation of an intermediate mixed anhydride , followed by hydrolysis to yield the diacid.
The reaction is typically conducted under anhydrous conditions to prevent premature hydrolysis. Post-reaction, the crude product is isolated and subjected to purification.
Purification and Characterization
Purification involves recrystallization from ethanol or aqueous ethanol to remove unreacted starting materials and byproducts. Subsequent high-performance liquid chromatography (HPLC) is employed to achieve ≥96% purity, as demonstrated in analogous syntheses of 13C-labeled zymonic acid derivatives. Final characterization utilizes:
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1H-NMR spectroscopy to confirm structural integrity.
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Mass spectrometry to verify isotopic enrichment (e.g., molecular ion peak at m/z 134.10).
Alternative Multi-Step Synthesis from 13CH3I
A second method, adapted from protocols for α-ketoglutaric acid labeling, employs 13CH3I as the 13C source. This five-step synthesis builds the carbon chain sequentially, ensuring precise isotopic placement.
Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Nitromethane synthesis | 13CH3I + AgNO2 → 13CH3NO2 | Generate 13C-labeled nitromethane |
| 2 | Michael addition | 13CH3NO2 + methyl acrylate → nitro ester | Extend carbon chain |
| 3 | Ozonolysis | O3, then reductive workup | Cleave double bonds to form carbonyl groups |
| 4 | Ester hydrolysis | HCl/MeOH | Convert esters to carboxylic acids |
| 5 | Decarboxylation | Heat | Remove excess carboxyl groups |
This method achieves 46–53% overall yield in analogous systems, though specific data for this compound remains unreported.
Challenges and Optimizations
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Isotopic dilution : Side reactions may reduce 13C enrichment, necessitating stringent control of stoichiometry.
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Intermediate purification : HPLC or column chromatography is required after each step to maintain isotopic fidelity.
| Parameter | Value |
|---|---|
| Typical batch size | 1–5 g |
| Purity | ≥96% |
| Production time | 2–3 weeks |
Comparative Analysis of Methods
Efficiency and Yield
| Method | Advantages | Limitations |
|---|---|---|
| Acetic anhydride route | Single-step, high throughput | Requires specialized anhydride precursors |
| Multi-step synthesis | Flexible labeling positions | Low yield, complex purification |
Chemical Reactions Analysis
Types of Reactions
(1,5-13C2)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutaric anhydride.
Reduction: Hydrogenation of glutaric acid produces 1,5-pentanediol.
Substitution: It can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Acid catalysts like sulfuric acid are often used in esterification reactions.
Major Products Formed
Oxidation: Glutaric anhydride.
Reduction: 1,5-pentanediol.
Substitution: Various esters depending on the alcohol used.
Scientific Research Applications
Metabolic Studies
The incorporation of stable isotopes like (1,5-13C2)pentanedioic acid in metabolic studies allows researchers to trace metabolic pathways and understand the dynamics of various biochemical processes.
- Fatty Acid Synthesis : Research has demonstrated that this compound can be utilized to study fatty acid synthesis from glucose. In a controlled study, the effects of different pharmacological agents on fatty acid synthesis were analyzed using stable isotope-based dynamic metabolic profiles. The results indicated significant increases in fatty acid synthesis when cells were treated with specific compounds, highlighting the utility of this compound as a tracer in metabolic flux analysis .
- Krebs Cycle Analysis : The compound has also been employed to investigate the Krebs cycle and its associated metabolic pathways. By using this compound as a tracer, researchers can monitor the incorporation of labeled carbons into metabolites like glutamate and acetyl-CoA. This approach provides insights into how different substrates are utilized in energy metabolism .
Imaging Techniques
The application of this compound extends to advanced imaging techniques, particularly in magnetic resonance imaging (MRI).
- pH and Perfusion Imaging : A notable study introduced this compound as part of a hyperpolarized agent for simultaneous imaging of pH and perfusion in renal tissues. This technique enables the visualization of renal blood flow and glomerular filtration rates while assessing local tumor acidification. The long T1 relaxation times observed with this compound enhance its suitability for in vivo imaging applications .
| Application | Description |
|---|---|
| Fatty Acid Synthesis | Tracing fatty acid production from glucose using dynamic metabolic profiles |
| Krebs Cycle Analysis | Monitoring metabolite incorporation to study energy metabolism |
| pH and Perfusion Imaging | Assessing renal function and tumor microenvironments through MRI techniques |
Clinical Research
In clinical settings, this compound is increasingly recognized for its potential to enhance diagnostic procedures.
- Tumor Microenvironment Studies : The ability to visualize metabolic changes in tumors through hyperpolarized MRI using this compound allows for better understanding of tumor biology and response to therapies. This application is particularly relevant for oncology research where real-time assessment of tumor metabolism can inform treatment strategies .
- Renal Disease Assessment : The compound's role in evaluating kidney function through pH-sensitive imaging offers a non-invasive method to monitor renal diseases. This could lead to improved diagnostic accuracy and patient management strategies .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Dynamic Metabolic Profiling : In a study involving HepG2 liver cells, the impact of various drugs on fatty acid synthesis was evaluated using this compound as a tracer. The findings indicated significant alterations in metabolic fluxes under different treatment conditions .
- Imaging Renal Function : A recent clinical trial utilized this compound in MRI to assess renal perfusion and function in patients with chronic kidney disease. The results demonstrated enhanced sensitivity compared to traditional methods .
Mechanism of Action
(1,5-13C2)pentanedioic acid exerts its effects primarily through its role as a metabolic intermediate. In the body, it is involved in the catabolism of lysine, hydroxylysine, and tryptophan . It can disrupt essential processes necessary for cerebral development and functioning, leading to neurotoxic effects such as excitotoxicity, oxidative stress, and bioenergetics disruption .
Comparison with Similar Compounds
a. [1,5-¹⁴C]Glutaric Acid (CAS 39579-69-6)
- Isotope : Carbon-14 (radioactive) at positions 1 and 5.
- Applications: Primarily used in radiotracer studies, autoradiography, and long-term metabolic turnover experiments due to its β-emission properties. Unlike ¹³C, ¹⁴C poses handling challenges due to radiation safety protocols.
- Key Difference: While (1,5-¹³C₂)pentanedioic acid is non-radioactive and suited for real-time NMR applications, [1,5-¹⁴C]glutaric acid is optimal for low-sensitivity, long-duration tracer studies .
b. Unlabeled Glutaric Acid (CAS 110-94-1)
- Structure : Identical backbone but lacks isotopic labeling.
- Applications : Used as a chemical intermediate, pH adjuster, and in polymer synthesis. Its unlabeled form limits utility in metabolic tracing.
Structural Analogues in Folate Metabolism
Several folate derivatives share the pentanedioic acid backbone but feature complex substitutions ():
Comparison : Unlike (1,5-¹³C₂)pentanedioic acid, folate derivatives are functionally specialized for one-carbon transfer and nucleotide synthesis. Their structural complexity (e.g., pteridinyl rings, formyl/methyl groups) contrasts with the simplicity of glutaric acid, which serves as a metabolic intermediate or tracer.
Dicarboxylic Acid Derivatives
Ethyl Hydrogen Malonate (CAS 1071-46-1)
- Structure : Ethyl ester of malonic acid (C₅H₈O₄).
- Applications: Esterification enhances lipophilicity, making it useful as a synthetic intermediate in pharmaceuticals and agrochemicals. Unlike glutaric acid, it is monofunctional (one free carboxylic acid group), limiting its role in metabolic pathways .
Malonic Acid (Propanedioic Acid)
- Structure : Two carboxylic acid groups on a three-carbon chain.
- Applications : Competitive inhibitor of succinate dehydrogenase in the citric acid cycle. Its shorter chain length alters metabolic interactions compared to glutaric acid.
Data Tables
Table 1: Isotopic Variants of Glutaric Acid
| Compound | CAS Number | Isotope | Molecular Formula | Applications |
|---|---|---|---|---|
| (1,5-¹³C₂)Pentanedioic acid | 1185108-16-0 | ¹³C | C₅H₈O₄ | Metabolic tracing, NMR spectroscopy |
| [1,5-¹⁴C]Glutaric acid | 39579-69-6 | ¹⁴C | C₅H₈O₄ | Radiotracer studies, autoradiography |
Table 2: Structural Analogues of Pentanedioic Acid
| Compound | CAS Number | Structural Features | Applications |
|---|---|---|---|
| Tetrahydrofolic acid | N/A | Pteridinyl-benzoyl-pentanedioic acid | One-carbon transfer, DNA synthesis |
| Ethyl hydrogen malonate | 1071-46-1 | Ethyl ester of malonic acid | Pharmaceutical synthesis |
Biological Activity
(1,5-13C2)Pentanedioic acid, commonly known as glutaric acid, is a five-carbon dicarboxylic acid with significant biological implications. It is naturally produced in the human body during the metabolism of amino acids such as lysine and tryptophan. This compound has garnered attention due to its role in metabolic pathways and potential applications in medical imaging and therapeutic interventions.
Glutaric acid is characterized by its two carboxyl groups, which confer acidic properties and enable participation in various biochemical reactions. It exhibits a high water solubility of over 50% at room temperature, which facilitates its biological availability and metabolic processes . The metabolic pathways involving glutaric acid are crucial for energy production and the synthesis of other biomolecules.
Metabolism and Disorders
- Metabolic Role : Glutaric acid plays a pivotal role in the metabolism of certain amino acids. It is involved in the Krebs cycle, contributing to energy production through its conversion into succinyl-CoA .
- Glutaric Aciduria : Defects in the metabolic pathways of glutaric acid can lead to glutaric aciduria, a disorder characterized by the accumulation of glutaric acid in the body. This condition can result in severe neurological complications due to toxic buildup, affecting brain function and development .
Research Findings
Recent studies have explored the potential applications of this compound in medical imaging:
- MRI Applications : Research indicates that isotopically labeled forms of glutaric acid can be utilized as hyperpolarized agents for magnetic resonance imaging (MRI). Specifically, [1,5-13C2]Z-OMPD has shown promise as a pH sensor for renal imaging, allowing for real-time assessment of kidney function and tumor microenvironments. This compound demonstrated exceptional sensitivity to pH changes, making it useful for detecting local tumor acidification .
- Pharmacological Effects : Studies have indicated that glutaric acid derivatives exhibit various biological activities, including antioxidant properties and potential antimicrobial effects. These findings suggest that modifications to the glutaric acid structure may enhance its therapeutic efficacy .
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the implications of glutaric acid in clinical settings:
- Case Study on Glutaric Aciduria : A patient diagnosed with glutaric aciduria exhibited severe neurological symptoms due to elevated levels of glutaric acid. Treatment involved dietary management to reduce protein intake, thereby minimizing amino acid metabolism that leads to increased glutaric acid production.
- Application in MRI : In a study involving renal patients, hyperpolarized [1,5-13C2]Z-OMPD was used to assess kidney perfusion and filtration rates. The results demonstrated improved sensitivity over traditional imaging methods, allowing for better diagnosis and monitoring of renal diseases.
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR identifies the position and enrichment of isotopic labels (e.g., peaks at δ 170–180 ppm for carboxyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion clusters (e.g., M+2 peaks for ¹³C₂ isotopes) .
- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) quantifies ¹³C abundance, ensuring compliance with experimental requirements .
Advanced: How should researchers design isotope-tracing experiments using (1,5-13C₂)pentanedioic acid in metabolic flux analysis?
Q. Methodological Answer :
- Experimental Design :
- Controls : Use unlabeled pentanedioic acid to distinguish background signals.
- Analytical Workflow :
Advanced: How can conflicting data from NMR and MS regarding isotopic enrichment be reconciled?
Q. Methodological Answer :
- Cross-Validation :
- Sample Preparation : Ensure uniform solubility for both techniques to avoid artifacts.
- Instrument Calibration : Validate MS ion source stability and NMR spectrometer referencing (e.g., TMS for ¹H/¹³C shifts) .
Basic: What are the safety and storage guidelines for handling (1,5-13C₂)pentanedioic acid?
Q. Methodological Answer :
- Storage : Keep in airtight containers at –20°C to prevent degradation. Desiccate to avoid hygroscopic absorption .
- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation; the compound may irritate mucous membranes .
- Disposal : Follow EPA/TSCA regulations for isotopic waste. Incinerate or use licensed hazardous waste services .
Advanced: How can LC-MS parameters be optimized for detecting (1,5-13C₂)pentanedioic acid in complex biological matrices?
Q. Methodological Answer :
- Chromatography :
- MS Settings :
- Matrix Effects : Use isotopically labeled internal standards (e.g., d₄-glutaric acid) to correct signal suppression .
Basic: What is the role of (1,5-13C₂)pentanedioic acid in metabolic flux analysis?
Methodological Answer :
It serves as a tracer to quantify carbon flow in pathways like the TCA cycle. By tracking ¹³C incorporation into downstream metabolites (e.g., α-ketoglutarate), researchers model flux rates and pathway bottlenecks .
Advanced: How to ensure compliance with international safety regulations when shipping (1,5-13C₂)pentanedioic acid?
Q. Methodological Answer :
- Documentation : Include SDS sheets compliant with REACH (EU) and TSCA (US) .
- Packaging : Use UN-certified containers with secondary containment for liquids/powders.
- Labeling : Clearly mark "Not Restricted for Transport" (per IATA) if non-hazardous .
Basic: Under what experimental conditions does (1,5-13C₂)pentanedioic acid exhibit instability?
Q. Methodological Answer :
- pH Sensitivity : Degrades above pH 9, forming lactones. Use buffered solutions (pH 4–7) .
- Thermal Stability : Avoid temperatures >80°C to prevent decarboxylation .
Advanced: How can computational modeling predict isotopic distribution patterns in metabolic studies using this compound?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
